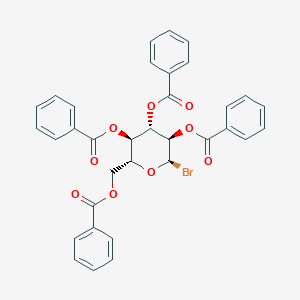

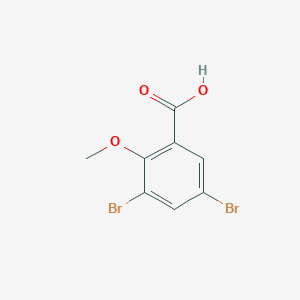

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free . It is a useful carbohydrate used in the synthesis of steviol glycosides, and glycosyl polyethers .

Synthesis Analysis

The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied . In another method, 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate is added to 500mL of acetone, and 18.7g of N-bromosuccinyl is added in batches with stirring .Molecular Structure Analysis

2,3,4,6-tetra-o-benzoyl-alpha-d-glucopyranosyl bromide contains total 75 bond(s); 48 non-H bond(s), 28 multiple bond(s), 13 rotatable bond(s), 4 double bond(s), 24 aromatic bond(s), 5 six-membered ring(s), 4 ester(s) (aromatic) and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

In a DCC-mediated coupling 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine 34 and propiolic acid gave N-propynoyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranosylamine 35, which was transformed by 1,3-dipolar cycloadditions with aromatic azides and nitrile-oxides to the corresponding O-peracetylated N-(β-d-glucopyranosyl)-1-substituted-1,2,3 .Physical And Chemical Properties Analysis

The compound has a melting point of 128-131 °C (lit.), a predicted boiling point of 729.9±60.0 °C, and a predicted density of 1.48±0.1 g/cm3 . It is hygroscopic and is stored under an inert atmosphere at -20°C. It is slightly soluble in chloroform and DMSO .Applications De Recherche Scientifique

Synthesis of Antidiabetic Agents

This compound serves as an intermediate in the synthesis of Voglibose and Dapagliflozin , which are antidiabetic medications . Voglibose is an alpha-glucosidase inhibitor used for postprandial blood glucose reduction, while Dapagliflozin inhibits SGLT2 to prevent glucose reabsorption in the kidneys.

Glucosylation Reactions

It is crucial for glucosylation reactions, which are essential for attaching glucose to various substrates, a process widely used in the synthesis of glycosides .

Preparation of α-Glucopyranosyl Chloride

The compound is used for the preparation of α-glucopyranosyl chloride, a key intermediate in the synthesis of various glucopyranose derivatives .

Synthesis of 1-C-α-D-Glucopyranose Derivatives

Researchers utilize this compound for synthesizing 1-C-α-D-glucopyranose derivatives, which are valuable in the study of carbohydrate chemistry .

Antibacterial and Antioxidant Applications

Derivatives of this compound have shown potential in exhibiting antibacterial and antioxidant activities, which could be beneficial in developing new therapeutic agents .

Synthesis of Steviol Glycosides

This compound is used in the synthesis of steviol glycosides, which are natural sweeteners with a low glycemic index and are used as sugar substitutes .

Production of Glycosyl Polyethers

It has applications in the synthesis of glycosyl polyethers, which are compounds that have various industrial and pharmaceutical applications .

Theoretical Studies in Carbohydrate Chemistry

The compound has been the subject of theoretical studies to understand the deacylation and dealkylation processes in carbohydrate chemistry, providing insights into the anomeric effect and other fundamental chemical properties .

Mécanisme D'action

Target of Action

It is a useful carbohydrate used in the synthesis of other compounds .

Mode of Action

It is known to be an important D-glucopyranose derivative for glucosylations and other reactions .

Biochemical Pathways

It is used in the synthesis of steviol glycosides, and glycosyl polyethers , which suggests it may play a role in the biosynthesis of these compounds.

Action Environment

It is known to be hygroscopic and is typically stored under inert atmosphere at -20°c .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISFGQOOKBVKPD-RLXMVLCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27BrO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)